

SLU-10482: A Potent Triazolopyridazine Derivative for the Treatment of Cryptosporidiosis

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Compound of Interest		
Compound Name:	SLU-10482	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SLU-10482 is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease cryptosporidiosis. Originating from a research program at Saint Louis University, this compound has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy in a murine model of infection. This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental methodologies associated with **SLU-10482**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

SLU-10482 was discovered through a structure-activity relationship (SAR) study focused on aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1] The research was conducted by a team of scientists at Saint Louis University in collaboration with the University of Vermont Larner College of Medicine. The compound, also referred to as compound 52 in the primary literature, emerged as the most potent analog from a series of 70 synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal chemistry and infectious disease research.



Biological Activity

SLU-10482 is characterized as a potent anti-parasitic agent specifically targeting Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within host cells.

In Vitro Potency

The compound has demonstrated remarkable potency in in vitro assays using human ileocecal adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.

In Vivo Efficacy

In a significant advancement from its predecessors, **SLU-10482** has shown superior oral efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for **SLU-10482** and its parent compound, SLU-2633.

Compound	Chemical Structure	EC50 (µM) vs. C. parvum	ED90 (mg/kg BID) in mouse model	hERG Inhibition (%) at 30 μM (Binding Assay)
SLU-10482 (52)	2-(4-(4-fluoro-3- (trifluoromethyl)p henyl)piperazin- 1-yl)-N-([1][3] [4]triazolo[4,3- b]pyridazin-6- yl)acetamide	0.07	< 5	43
SLU-2633 (1)	N/A	0.17	N/A	46



Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

Experimental Protocols Synthesis of SLU-10482

A general synthetic scheme for **SLU-10482** is provided in the primary literature.[1] While a detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved through standard organic chemistry techniques. The synthesis involves the coupling of an aryl alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic aromatic substitution.[1]

General Procedure:

- Amide Coupling: The synthesis begins with an amide coupling reaction between an appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction is typically carried out using standard coupling reagents.
- Deprotection: The resulting intermediate is then deprotected, often using an acid such as trifluoroacetic acid (TFA), to yield the piperazine intermediate.
- Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction between the deprotected piperazine intermediate and a suitable triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to drive the reaction to completion.[1]
- Purification: The final product, SLU-10482, is purified using techniques such as normal phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F NMR spectroscopy and HPLC analysis.[1]

In Vitro Anti-Cryptosporidial Assay

The in vitro potency of **SLU-10482** was determined using a Cryptosporidium parvum-infected HCT-8 cell-based assay.[1]

Methodology:



- Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in a controlled environment (37°C, 5% CO2).
- Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.
- Compound Treatment: The infected cells are treated with a serial dilution of the test compounds, including **SLU-10482**, for a specified period (e.g., 48 hours).
- Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be
 achieved through various methods, such as immunofluorescence microscopy to visualize
 and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the doseresponse curves.

In Vivo Efficacy Study

The in vivo efficacy of **SLU-10482** was evaluated in an immunocompromised mouse model of cryptosporidiosis.[1]

Methodology:

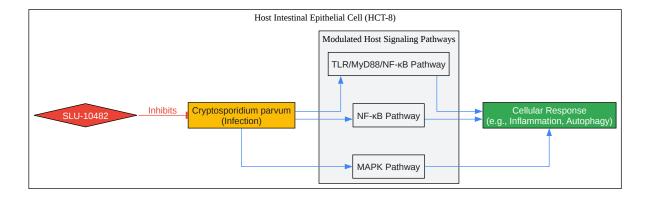
- Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used for the study.
- Infection: Mice are infected with C. parvum oocysts.
- Treatment: Following the establishment of infection, the mice are orally administered with **SLU-10482** twice daily for a defined period (e.g., four days).
- Monitoring: The parasitic load in the feces is monitored using qPCR at different time points during and after treatment to assess the efficacy of the compound.[1]

Signaling Pathways and Experimental Workflows

While the precise molecular target of **SLU-10482** is currently unknown, its activity is directed against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells



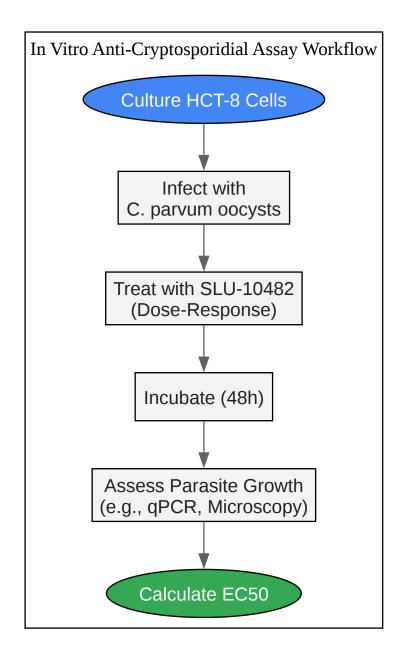
by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the parasite, **SLU-10482** indirectly affects these pathways.



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Caption: Modulation of host cell signaling by C. parvum and inhibition by SLU-10482.

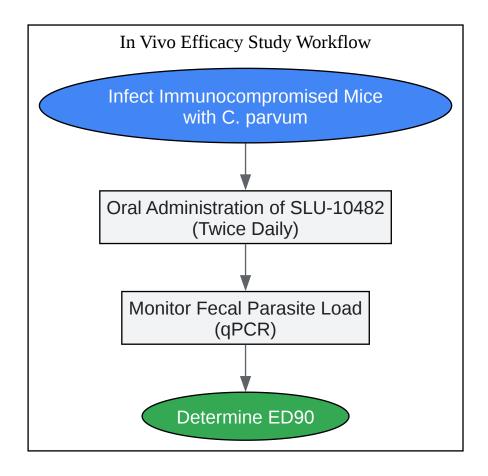




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Caption: Workflow for the in vitro evaluation of **SLU-10482**.





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Caption: Workflow for the in vivo evaluation of SLU-10482.

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